

Toxicological Profile of Bromacil in Mammalian Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Bromacil**

Cat. No.: **B7801777**

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Abstract

Bromacil, a substituted uracil herbicide, is primarily used for non-selective weed and brush control. Its mechanism of action in plants involves the inhibition of photosynthesis.^{[1][2][3]} In mammalian systems, **bromacil** exhibits a range of toxicological effects that are crucial for risk assessment and understanding potential human health impacts. This technical guide provides a comprehensive overview of the toxicological profile of **bromacil** in mammals, summarizing key findings on its pharmacokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams are provided to illustrate experimental workflows and logical relationships derived from toxicological studies.

Mechanism of Action

In its intended use as a herbicide, **bromacil** is a potent and specific inhibitor of photosynthesis.^[2] It is absorbed through the plant's root system and translocated to the leaves, where it interferes with the electron transport chain in photosystem II, ultimately leading to plant death. While this is its primary mode of action in plants, its toxicity in mammalian systems is not related to photosynthesis inhibition but rather to other biochemical interactions at higher concentrations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in mammalian models indicate that **bromacil** is absorbed from the gastrointestinal tract and is primarily excreted in the urine.

- Absorption: Substituted uracils, including **bromacil**, are absorbed from the gut.
- Distribution: Small amounts of **bromacil** have been detected in the milk of lactating cows fed the compound.
- Metabolism: Both unchanged **bromacil** and its metabolite, 5-bromo-3-sec-butyl-6-hydroxymethyluracil, have been identified in the urine of experimentally exposed animals and occupationally exposed humans.
- Excretion: The primary route of excretion for **bromacil** and its metabolites is via the urine. Interestingly, in one study with lactating cows, no **bromacil** was found in the urine or feces.

Acute Toxicity

Bromacil exhibits low to moderate acute toxicity in mammalian systems depending on the formulation and route of exposure. Dry formulations are generally considered practically non-toxic, while liquid formulations can be moderately toxic.

Table 1: Acute Toxicity of **Bromacil** in Mammalian Species

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	5200 mg/kg	
Rat (male)	Oral	LD50	5200 mg/kg	
Rat (female)	Oral	LD50	3998 mg/kg	
Mouse	Oral	LD50	3040 mg/kg	
Rabbit	Dermal	LD50	>5000 mg/kg	
Rat	Inhalation	LC50 (4-hour)	>4.8 mg/L	

Clinical Signs of Acute Toxicity:

- Rats: Initial weight loss, paleness, exhaustion, and rapid breathing.
- Dogs (100 mg/kg): Vomiting, salivation, muscular weakness, excitability, diarrhea, and mydriasis.
- Sheep (250 mg/kg): Bloating and a stilted gait within four hours.

Chronic Toxicity and Carcinogenicity

Long-term exposure to **bromacil** has been shown to induce various toxic effects in laboratory animals, including damage to the liver, thyroid, and testes.

Table 2: Chronic Toxicity and Carcinogenicity of **Bromacil**

Species	Duration	Study Type	Doses	Key Finding s	NOAEL	LOAEL	Reference
Rat	2 years	Chronic Toxicity/Carcinogenicity	0, 50, 250, 1250 ppm (approx. 0, 2.5, 12.5, 62.5 mg/kg/da y)	Decrease in body weight gain in females. No increase in tumor incidence.	12.5 mg/kg/da y	62.5 mg/kg/da y	
Mouse (CD-1)	78 weeks	Carcinogenicity	0, 250, 1250, 5000 ppm (males: ~0, 39.6, 195, 871 mg/kg/da y; females: ~0, 66.5, 329, 1310 mg/kg/da y)	Increase in incidence of hepatocellular adenoma and carcinomas in males.	-	250 ppm (males)	
Dog	2 years	Chronic Toxicity	Up to 31.2 mg/kg/da y	No evidence of toxicity.	31.2 mg/kg/da y	-	

The U.S. Environmental Protection Agency (EPA) has classified **bromacil** as a "Group C – Possible Human Carcinogen" based on the increased incidence of liver tumors in male mice and thyroid tumors in male rats. However, the International Agency for Research on Cancer (IARC) has not evaluated the carcinogenic potential of **bromacil**.

Genotoxicity

The genotoxicity of **bromacil** has been evaluated in a number of assays, with mixed results. However, the overall consensus from regulatory agencies like the U.S. EPA is that **bromacil** is not considered mutagenic.

- Microbial and Fungal Gene Mutation Tests: Generally negative.
- Ames Test: One study showed positive results in three of six *Salmonella* strains.
- *Drosophila melanogaster* Sex-Linked Recessive Lethal Test: Weakly mutagenic at 2000 ppm.
- In vivo Mouse Dominant Lethal Assay: Did not cause chromosome aberrations.

Reproductive and Developmental Toxicity

Bromacil has not been shown to affect reproduction at lower dose levels in multi-generational studies. Developmental effects have been observed, but typically at doses that also cause maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of **Bromacil**

Species	Study Type	Doses	Key Findings	NOAEL	LOAEL	Reference
Rat	3-Generation Reproduction	12.5 mg/kg/day	Did not affect reproductive or lactation performance.	12.5 mg/kg/day	-	
Rat	Developmental (Inhalation)	38 mg/m ³ (2 hrs/day, days 7-14 of pregnancy)	Toxic effects and developmental abnormalities of the musculoskeletal system in embryos/fetuses.	-	-	
Rabbit	Developmental	-	Increased number of litters with early resorptions	100 mg/kg/day	300 mg/kg/day	

The U.S. EPA does not consider **bromacil** to be a developmental toxicant, suggesting that observed developmental effects are secondary to maternal toxicity.

Immunotoxicity

Specific studies on the immunotoxicity of **bromacil** are limited in the publicly available literature. General toxicity studies have noted effects on lymph nodes in sheep at high doses. Further research is needed to fully characterize the immunotoxic potential of **bromacil**.

Acceptable Daily Intake (ADI)

Regulatory bodies establish an Acceptable Daily Intake (ADI) to represent the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI for **bromacil** has been set at 0.1 mg/kg bw/day, based on a 2-year dietary study in rats with a NOAEL of 10 mg/kg bw/day and an uncertainty factor of 100.

Experimental Protocols

Detailed experimental protocols are often proprietary and not fully available in public literature. However, based on the cited references, the following provides an overview of the methodologies used in key toxicological studies.

Chronic Toxicity/Carcinogenicity Study in Rats

- Test Animal: Charles River CD (ChR-CD) rats.
- Study Duration: 2 years.
- Administration: **Bromacil** was administered in the diet at levels of 0, 50, 250, or 1250 ppm.
- Endpoints Evaluated: Body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of a comprehensive set of tissues. Tumor incidence was a primary endpoint.

Carcinogenicity Study in Mice

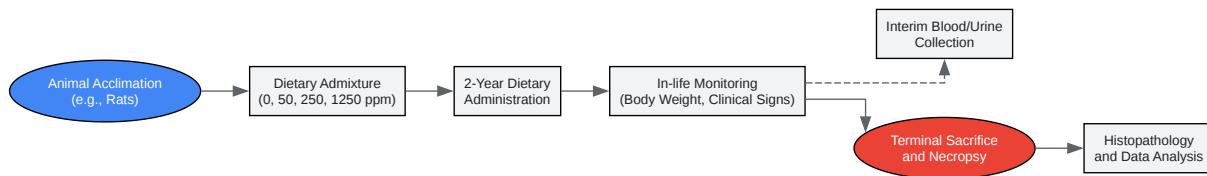
- Test Animal: CD-1 mice.
- Study Duration: 78 weeks.
- Administration: **Bromacil** was administered in the diet at levels of 0, 250, 1250, and 5000 ppm.
- Endpoints Evaluated: Similar to the rat chronic study, with a focus on tumor development, particularly in the liver.

Three-Generation Reproduction Study in Rats

- Test Animal: Rats.
- Study Duration: Three generations.
- Administration: **Bromacil** was administered in the diet at a dose of 12.5 mg/kg/day.
- Endpoints Evaluated: Mating, fertility, gestation length, litter size, pup viability, pup growth, and reproductive organ pathology in parental and offspring generations.

Visualizations

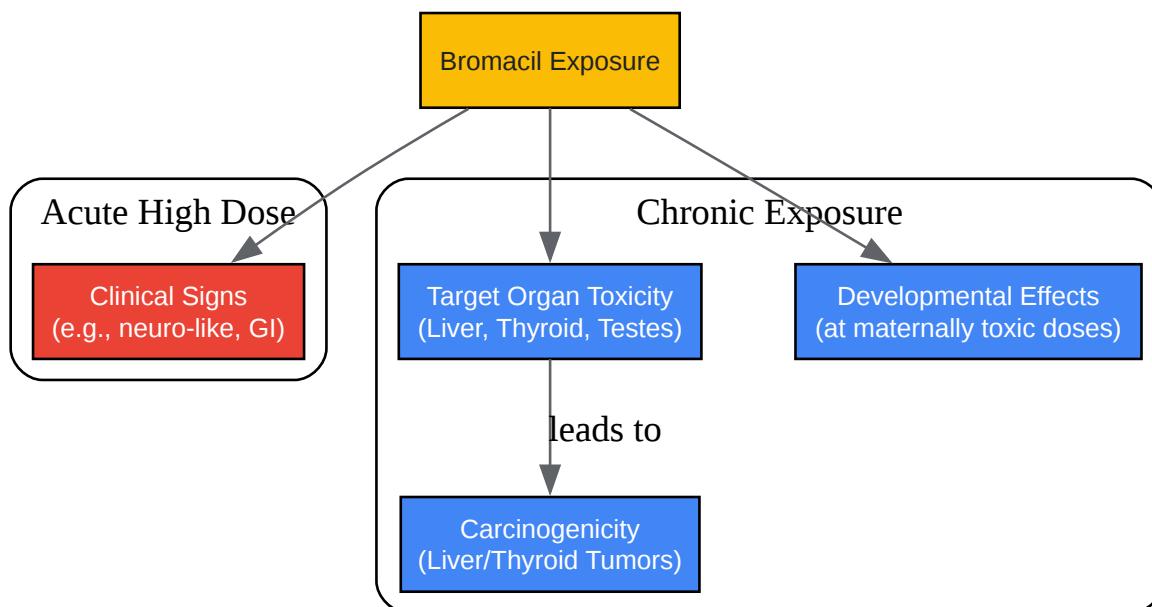
Experimental Workflow for a Chronic Toxicity Study



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Caption: A generalized workflow for a 2-year chronic toxicity and carcinogenicity study of **Bromacil** in rats.

Logical Relationship of Bromacil Toxicity Endpoints



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Caption: Logical relationships between **Bromacil** exposure and key toxicological endpoints observed in mammalian studies.

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